molecular formula C11H13ClO3 B15322847 3-(4-Chloro-3-methoxyphenyl)-2-methylpropanoic acid

3-(4-Chloro-3-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B15322847
M. Wt: 228.67 g/mol
InChI Key: ZYXJLUBJUUJJFD-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methoxyphenyl)-2-methylpropanoic acid is a chemical compound characterized by its molecular structure, which includes a chloro group, a methoxy group, and a carboxylic acid functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-chloro-3-methoxybenzene as a starting material.

  • Reaction Steps: The compound can be synthesized through a series of reactions, including Friedel-Crafts acylation, followed by reduction and subsequent carboxylation.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Substitution reactions can occur at the chloro and methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like hydrochloric acid (HCl) and methanol (CH3OH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Various halogenated and methoxylated derivatives.

Scientific Research Applications

3-(4-Chloro-3-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 3-(4-Chloro-3-methoxyphenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)-2-methylpropanoic acid: Similar structure but lacks the chloro group.

  • 3-(4-Chlorophenyl)-2-methylpropanoic acid: Similar structure but lacks the methoxy group.

  • 2-Methyl-3-(4-chloro-3-hydroxyphenyl)propanoic acid: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness: 3-(4-Chloro-3-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

3-(4-chloro-3-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13ClO3/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14)

InChI Key

ZYXJLUBJUUJJFD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)OC)C(=O)O

Origin of Product

United States

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